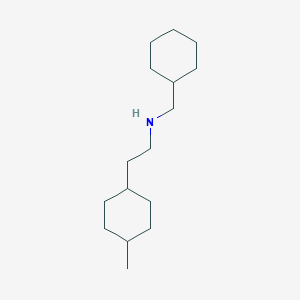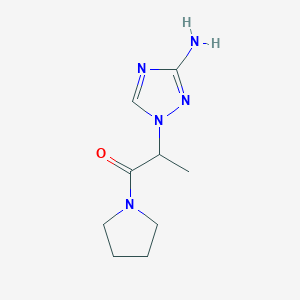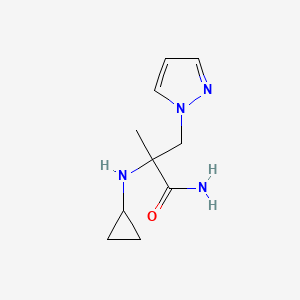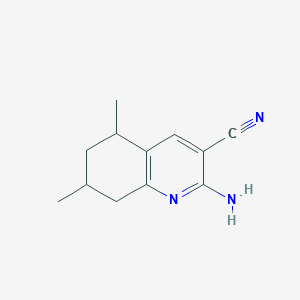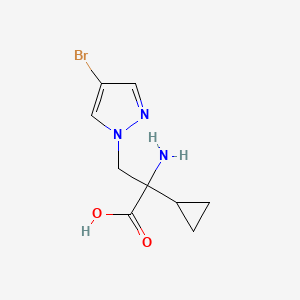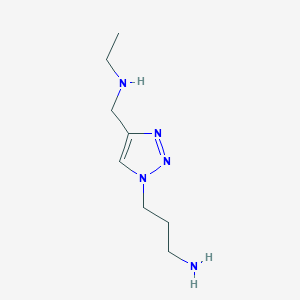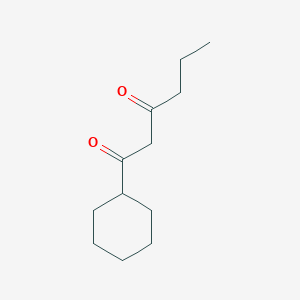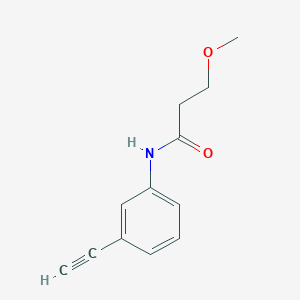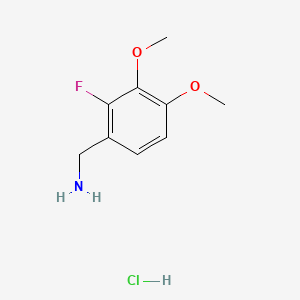
1-(2-Fluoro-3,4-dimethoxyphenyl)methanaminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride is an organic compound with a molecular formula of C9H12FNO2·HCl It is a derivative of methanamine, featuring a fluorine atom and two methoxy groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-(2-Fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride typically involves multiple steps:
Nitration: The starting material, 2-fluoro-3,4-dimethoxybenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydrochloride Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(2-Fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride can undergo various chemical reactions:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The fluorine atom and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include hydrogen gas, palladium on carbon, hydrochloric acid, and various nucleophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role in modulating neurotransmitter systems.
Industry: It is used in the production of various fine chemicals and intermediates
Wirkmechanismus
The mechanism of action of 1-(2-Fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The compound can modulate signaling pathways, potentially affecting cellular processes such as neurotransmission, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
1-(2-Fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride can be compared with similar compounds:
1-(3,4-Dimethoxyphenyl)cyclopropylmethanamine hydrochloride:
1-(2,3,4-Trifluorophenyl)methanamine: This compound features multiple fluorine atoms, which can significantly alter its reactivity and biological activity.
The uniqueness of 1-(2-Fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H13ClFNO2 |
|---|---|
Molekulargewicht |
221.65 g/mol |
IUPAC-Name |
(2-fluoro-3,4-dimethoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H12FNO2.ClH/c1-12-7-4-3-6(5-11)8(10)9(7)13-2;/h3-4H,5,11H2,1-2H3;1H |
InChI-Schlüssel |
NARXUNIPEJKBTQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)CN)F)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Fluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13632233.png)
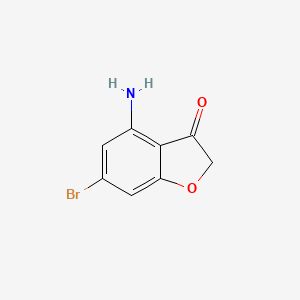

![1-({1-[(Benzyloxy)carbonyl]azetidin-3-yl}methyl)azetidine-3-carboxylic acid](/img/structure/B13632247.png)
